N~4~-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine is a synthetic organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloroacridine and N1,N~1~-dimethylbenzene-1,4-diamine.
Reaction Conditions: The reaction between 3-chloroacridine and N1,N~1~-dimethylbenzene-1,4-diamine is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K~2~CO~3~) or sodium hydride (NaH).
Reaction Temperature: The reaction mixture is typically heated to a temperature range of 80-120°C to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N4-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) in an acidic medium.
Reduction: Sodium borohydride (NaBH~4~) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other acridine derivatives with potential biological activities.
Biology: Studied for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Investigated for its anticancer properties, particularly in the treatment of certain types of cancer.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N4-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with DNA and RNA, leading to the inhibition of nucleic acid synthesis.
Pathways Involved: The compound interferes with the replication and transcription processes, ultimately leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antimicrobial and antiseptic properties.
Amsacrine: An acridine derivative used as an antineoplastic agent in cancer therapy.
Uniqueness
N~4~-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other acridine derivatives
Properties
CAS No. |
143771-99-7 |
---|---|
Molecular Formula |
C21H18ClN3 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
1-N-(3-chloroacridin-9-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C21H18ClN3/c1-25(2)16-10-8-15(9-11-16)23-21-17-5-3-4-6-19(17)24-20-13-14(22)7-12-18(20)21/h3-13H,1-2H3,(H,23,24) |
InChI Key |
WYBWVNHXJFKPTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.